20-Hydroxyaflavinine

Description

Contextualization within Indole (B1671886) Diterpenoid Natural Products

20-Hydroxyaflavinine is a naturally occurring chemical compound that belongs to the large and structurally diverse class of indole diterpenoids. nih.govnih.gov These fungal secondary metabolites are characterized by a common structural core, which consists of an indole ring derived from tryptophan or a precursor, fused to a diterpene skeleton originating from geranylgeranyl diphosphate (B83284) (GGPP). nih.govfrontiersin.org The vast array of indole diterpenoids arises from various modifications to this basic structure, including oxidations, cyclizations, and prenylations. nih.gov

Indole diterpenoids are produced by a range of fungi, most notably from the genera Aspergillus, Penicillium, and Claviceps. nih.govmdpi.com Within the Aspergillus flavus secondary metabolome, two main groups of indole diterpenes have been identified: the aflavinines and the aflatrem (B161629) series. frontiersin.org this compound is a member of the aflavinine group, which is distinguished by a unique and sterically crowded structure where the indole moiety is linked to the diterpenoid ring system through a single carbon-carbon bond. frontiersin.org These compounds have garnered significant interest due to their complex chemical structures and diverse biological activities. mdpi.com

Historical Perspective of Isolation and Early Characterization

The parent compound of this series, aflavinine, was first isolated from the sclerotia (hardened fungal mycelia) of Aspergillus flavus in 1980 by Clardy and coworkers, who also elucidated its structure. nih.govajchem-b.comsocialresearchfoundation.com This discovery paved the way for the identification of numerous related compounds.

In 1988, a study of the chemical constituents of Aspergillus flavus sclerotia led to the isolation and characterization of several aflavinine derivatives, including the compound initially named this compound. nih.govajchem-b.com This research highlighted that these metabolites were selectively distributed in the sclerotia and exhibited antifeedant properties against the fungus-eating insect Carpophilus hemipterus. nih.govrhhz.net Early investigations also noted that while some aflavinine derivatives showed mild activity against Bacillus subtilis, they were not toxic to brine shrimp at the concentrations tested. nih.govrhhz.net Further isolations of this compound have since been reported from other fungal species, such as the ascomycete fungus Tricladium sp. researchgate.nettargetmol.com and Aspergillus korhogoensis. mdpi.com

Classification and Nomenclature Considerations: From this compound to 14-Hydroxyaflavinine

Initially identified as this compound, subsequent and more detailed structural analyses have led to a revision of its name to 14-hydroxyaflavinine . nih.govfrontiersin.orgnih.govajchem-b.com This change reflects a more accurate assignment of the hydroxyl group's position on the aflavinine core structure based on advanced spectroscopic and synthetic data. nih.govresearchgate.net Despite the formal reclassification, the original name "this compound" still appears in some of the earlier literature and databases. researchgate.nettargetmol.comasm.org

The aflavinine series of indole diterpenoids, including 14-hydroxyaflavinine, is distinct from other indole diterpenoids like the emindole DA series by the direct carbon-carbon bond between the C3 position of the indole ring and the diterpenoid's 6/6-membered ring system. nih.govresearchgate.net

Research Findings on Aflavinine Derivatives

Below is a table summarizing key research findings related to the isolation and characterization of 14-hydroxyaflavinine and its closely related analogs.

| Compound Name | Original Nomenclature | Source Organism(s) | Year of Report | Key Findings | References |

| Aflavinine | Aflavinine | Aspergillus flavus | 1980 | First isolation and structural elucidation of the parent compound. | nih.gov, ajchem-b.com, socialresearchfoundation.com |

| 14-Hydroxyaflavinine | This compound | Aspergillus flavus | 1988 | Isolated from sclerotia; showed antifeedant activity against Carpophilus hemipterus. | nih.gov, ajchem-b.com, rhhz.net |

| 14-Hydroxyaflavinine | This compound | Tricladium sp. | 2007 | Isolated from the ascomycete fungus. | researchgate.net, targetmol.com |

| 14-Hydroxyaflavinine | 14-Hydroxyaflavinine | Aspergillus flavus GZWMJZ-288 | 2023 | Isolated from an endophytic fungus. | nih.gov |

| 20,25-Dihydroxyaflavinine | 20,25-Dihydroxyaflavinine | Aspergillus flavus | 1988 | Showed antifeedant activity and mild activity against Bacillus subtilis. | nih.gov, rhhz.net |

| Aflavazole (B161664) | Aflavazole | Aspergillus flavus | 1990 | Antiinsectant carbazole (B46965) metabolite. | ajchem-b.com |

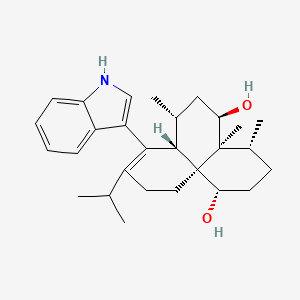

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,4aS,5R,7R,7aS,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3/t17-,18-,23+,24-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGMWTZTHQRHRE-GSJQUQQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Origin

Fungal Producers and Isolation Sources

20-Hydroxyaflavinine is a secondary metabolite produced by several species of fungi. It was notably isolated from Aspergillus flavus, a common fungus that can contaminate agricultural crops. nih.govlmaleidykla.lt This compound is part of a larger family of indole-diterpenoids known as aflavinines. nih.gov Research has also identified this compound in other fungal species, including the ascomycete fungus Tricladium sp. researchgate.net and Aspergillus oryzae. acs.org The presence of this compound has been confirmed in various isolates of Aspergillus flavus, such as those found on oat shells. lmaleidykla.lt A novel aflatoxin-producing species, Aspergillus korhogoensis, has also been found to produce this compound. cirad.fr

| Fungal Producer | Isolation Source |

| Aspergillus flavus | Sclerotia, Oat Shells |

| Tricladium sp. | Fungal Culture Extract |

| Aspergillus oryzae | Fungal Culture |

| Aspergillus korhogoensis | Fungal Culture |

Ecological Significance in Producing Organisms

The production of this compound is not a random occurrence; it serves a distinct ecological purpose for the producing fungus. In Aspergillus flavus, this and related aflavinine compounds are selectively concentrated in the sclerotia. nih.gov Sclerotia are hardened fungal structures that allow for survival in harsh environmental conditions. The accumulation of these compounds within the sclerotia provides a chemical defense mechanism.

Specifically, this compound and its analogs exhibit antifeedant properties against fungivorous insects. nih.gov This defensive role is crucial for the survival of the fungus, as sclerotia are often encountered by insects that feed on fungi. nih.gov When tested at concentrations found within the sclerotia (400–1100 ppm), these compounds showed significant feeding deterrence against the fungus-eating beetle, Carpophilus hemipterus. researchgate.net This suggests that this compound plays a vital role in protecting the fungus from predation, thereby enhancing its long-term survival and propagation.

Genetic and Transcriptional Regulation of Biosynthesis

The biosynthesis of this compound and other aflavinines in Aspergillus flavus is under genetic control. A key gene involved in this process is rtfA. nih.gov This gene encodes a putative transcription elongation factor that has a broad impact on the fungus's secondary metabolism. nih.gov

Biosynthetic Pathways and Enzymatic Transformations

Precursor Identification and Elucidation

The structural backbone of 20-Hydroxyaflavinine is derived from two primary precursors: one from the isoprenoid pathway and the other from the tryptophan biosynthetic pathway.

Geranylgeranyl Diphosphate (B83284) (GGPP): This C20 isoprenoid is the precursor for the diterpene portion of the molecule. rhhz.net GGPP is synthesized in cells via the mevalonate (B85504) (MVA) or the non-mevalonate (MEP) pathway and serves as a fundamental building block for a vast array of natural products, including diterpenes, carotenoids, and chlorophylls. nih.govechelon-inc.comcsic.es In the context of indole (B1671886) diterpenoid biosynthesis, GGPP provides the four isoprene (B109036) units that form the cyclic diterpene core. rhhz.net

Indole-3-Glycerol Phosphate (B84403) (IGP): The indole ring moiety of this compound originates from Indole-3-Glycerol Phosphate. rhhz.net IGP is a key intermediate in the tryptophan biosynthetic pathway. nih.gov In plants and fungi, enzymes such as indole-3-glycerol phosphate synthase (IGPS) catalyze its formation. nih.gov It serves as a branchpoint, supplying the indole nucleus for secondary metabolites like indole alkaloids and benzoxazinoids, separate from primary tryptophan synthesis. nih.govnih.govresearchgate.net

3-Geranylgeranylindole (3-GGI): The crucial first committed step in the biosynthesis of all indole diterpenoids (IDTs) is the condensation of GGPP and IGP. rhhz.net This reaction is catalyzed by a geranylgeranyl transferase (GGT), which couples the geranylgeranyl moiety from GGPP to the indole ring of IGP, yielding 3-geranylgeranylindole (3-GGI). nih.gov This molecule is the universal precursor from which the diverse structures of the IDT family, including the aflavinines, are generated through subsequent enzymatic modifications. rhhz.netnih.gov

Proposed Biosynthetic Cascade and Key Enzymatic Steps

Following the formation of the linear precursor 3-GGI, a cascade of enzymatic reactions, primarily involving cyclization and oxidation, constructs the complex polycyclic architecture of this compound. The key enzymes involved belong to classes such as prenyltransferases, flavin-dependent monooxygenases (FMOs), and terpene cyclases (TCs). nih.gov

Prenylation: The initial key step is the prenylation of an indole derivative with GGPP to form 3-GGI, catalyzed by prenyltransferases. nih.gov

Epoxidation: The 3-GGI intermediate is then acted upon by a flavin-dependent monooxygenase (FMO), which functions as an epoxidase. jst.go.jprsc.org This enzyme, such as PaxM, utilizes NADPH and O2 to introduce an epoxide ring onto the geranylgeranyl chain of 3-GGI. nih.govjst.go.jp This epoxidation is a critical activation step, preparing the molecule for the subsequent cyclization cascade. nih.gov

Cyclization: The epoxidized 3-GGI undergoes a complex cyclization reaction catalyzed by an indole diterpene cyclase (IDTC). nih.gov This step is pivotal in generating the characteristic polycyclic core of the indole diterpenoids. In many well-studied IDT pathways, like that for paspaline (B1678556), the cyclase (e.g., PaxB) facilitates a protonation-initiated cascade to form the final ring system. jst.go.jprsc.org However, the cyclization mechanisms leading to the aflavinine family are known to be significantly different from those forming paspaline, and the specific IDTCs responsible for aflavinine ring formation have been a subject of investigation. nih.gov This step establishes the foundational skeleton that will be further modified to yield this compound.

Oxidation: After the core structure is formed, various oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases. jst.go.jp These enzymes are responsible for introducing hydroxyl groups and other functionalities onto the scaffold. The final hydroxylation step that produces this compound at the C-20 position is a key example of such a tailoring reaction, distinguishing it from other related aflavinine congeners. asm.orgniu.edu

Identification and Role of Biosynthetic Intermediates and Related Congeners

The biosynthetic pathway to this compound involves several stable intermediates and results in a variety of structurally related congeners. The study of these compounds provides insight into the sequential steps of the pathway.

Paspaline: This compound is the first stable cyclized intermediate in the biosynthesis of many indole diterpenes, such as aflatrem (B161629) and paspalinine. jst.go.jprsc.org It is formed from the cyclization of epoxidized 3-GGI. jst.go.jp While the aflavinine pathway diverges, paspaline represents a key branchpoint and a fundamental structure in the broader IDT biosynthetic network. rsc.org

Aflavinine: As the parent compound of the subclass, aflavinine is a closely related congener. This compound is a hydroxylated derivative of an aflavinine precursor. asm.org The presence of both compounds in the same organism, Aspergillus flavus, points to a shared biosynthetic origin with a final hydroxylation step differentiating the pathway to this compound. knowthecause.com

Other Congeners and Intermediates: Research on Aspergillus flavus has led to the identification of a suite of compounds believed to be part of the aflavinine biosynthetic pathway. These include various hydroxylated and dehydro-aflavinine derivatives. rhhz.netasm.org For instance, compounds such as dihydroxyaflavinine (B211583) and aflavazole (B161664) are also produced by A. flavus and are considered related metabolites. asm.orgresearchgate.net The presence or absence of these compounds in mutant fungal strains has been used to probe the function of specific biosynthetic genes. asm.orgniu.edu For example, a study demonstrated that the deletion of the rtfA gene in A. flavus resulted in the absence of this compound and other related pathway intermediates, confirming their biosynthetic linkage. asm.orgniu.edu

Chemical Synthesis Strategies

Total Synthesis Approaches to 20-Hydroxyaflavinine (or 14-Hydroxyaflavinine)

The total synthesis of this compound stands as a significant accomplishment, drawing upon extensive research in the synthesis of indole (B1671886) alkaloids. The triumphant strategies integrated both convergent and divergent synthetic designs, utilizing potent stereoselective and chemoselective transformations to forge the complex polycyclic structure.

Development of Convergent and Divergent Synthetic Routes

The core of this synthetic plan involved the creation of a key intermediate that could be selectively transformed into either 14-hydroxyaflavinine or aflavazole (B161664). thieme-connect.de Such a divergent strategy, originating from a common intermediate, is a potent tool in natural product synthesis, facilitating the efficient production of a variety of related compounds for subsequent investigation. escholarship.orgdigitellinc.com

Key Stereoselective and Chemo-selective Transformations (e.g., AlI₃-Promoted Alkyne Prins Cyclization, Acid-Promoted Cationic Cyclization)

The assembly of the sterically demanding polycyclic core of this compound depended on several crucial chemical reactions. Among the most pivotal was the AlI₃-promoted alkyne Prins cyclization . researchgate.netajchem-b.comacs.org This reaction emerged as a powerful technique for creating the essential structural motifs of both 14-hydroxyaflavinine and aflavazole. nih.gov The use of aluminum triiodide (AlI₃) was identified as a highly effective promoter for this transformation, which could pave the way for broader applications of this reaction in organic synthesis. acs.org The Prins cyclization, which involves the combination of an aldehyde or ketone with an alkene or alkyne, is an invaluable method for constructing cyclic systems. acs.orgacs.org

Another critical transformation was the acid-promoted late-stage cationic cyclization . researchgate.netajchem-b.com This type of reaction is frequently utilized in the synthesis of complex natural products to form multiple rings in a single, efficient step. nih.govnih.gov In the synthesis of this compound, this approach was used to construct the elaborate ring system from a meticulously designed precursor. The success of this late-stage cyclization underscores the importance of substrate control in guiding the outcome of complex cascade reactions.

The following table summarizes these key transformations and their roles in the synthesis.

| Transformation | Reagent/Catalyst | Purpose | Reference(s) |

| Alkyne Prins Cyclization | AlI₃ | Construction of key structural motifs | researchgate.netajchem-b.comacs.org |

| Cationic Cyclization | Acid (e.g., TsOH) | Formation of the polycyclic ether framework | researchgate.netajchem-b.comacs.org |

Strategies for Constructing Sterically Congested Polycyclic Ether Frameworks

The creation of the sterically crowded polycyclic ether framework of this compound represented a major synthetic obstacle. researchgate.netajchem-b.com The successful strategies employed powerful cyclization reactions capable of overcoming the system's inherent steric hindrance. The AlI₃-promoted alkyne Prins cyclization and acid-promoted cationic cyclization were essential in this effort. researchgate.netajchem-b.com These reactions enabled the efficient assembly of the molecule's complex and heavily substituted core. The development of new methodologies for synthesizing polycyclic ether systems remains an active area of research, fueled by the widespread occurrence of these motifs in biologically active natural products. nih.govmdpi.com

Synthetic Methodologies for Indole Diterpenoid Scaffolds

The synthesis of indole diterpenoids, a vast class of natural products that includes this compound, has been a fertile ground for the innovation of new synthetic methods. These methods often concentrate on the efficient construction of the characteristic indole nucleus and the intricate polycyclic systems to which it is fused.

Cascade Reactions and Annulations (e.g., [2+2+2] Annulation)

Cascade reactions, in which a single event initiates a sequence of subsequent bond-forming reactions, are exceptionally efficient for building complex molecular architectures. acs.org In the realm of indole diterpenoid synthesis, various cascade reactions have been deployed to rapidly assemble the polycyclic scaffolds. frontiersin.org For example, the first total synthesis of a related aflavinine analogue, 3-desmethyl aflavinine, employed a [2+2+2] annulation in a one-pot procedure to construct the sterically congested tricyclic framework. ajchem-b.com This type of cycloaddition, which unites three unsaturated components, is a potent method for synthesizing polycyclic systems. Other annulation strategies, such as [3+2] and [4+2] annulations, have also been successfully applied in the synthesis of various indole alkaloids. oup.comnih.govrsc.orgnih.govresearchgate.net

Palladium-Mediated Cross-Coupling and Cyclizations (e.g., Stille-Migita Coupling, Allylic Cyclization)

Palladium-catalyzed reactions are among the most versatile and powerful tools in contemporary organic synthesis. nobelprize.org In the total synthesis of 14-hydroxyaflavinine, a Stille-Migita coupling was utilized to install the tetrasubstituted olefin moiety. acs.orgnih.gov The Stille reaction, which joins an organotin compound with an organic halide or triflate, is renowned for its mild reaction conditions and tolerance of a wide array of functional groups, making it well-suited for the late stages of complex natural product synthesis. thermofisher.comchem-station.comnumberanalytics.comnumberanalytics.comlibretexts.org

Palladium-catalyzed cyclizations have also been crucial in the synthesis of indole diterpenoid scaffolds. These reactions can be employed to form various ring sizes and are often highly stereoselective. For instance, palladium-catalyzed allylic cyclizations have been used to construct fused cyclopentene (B43876) rings and other complex cyclic systems found in indole alkaloids. nih.govresearchgate.netresearchgate.net The development of novel palladium-catalyzed methods for indole synthesis and functionalization continues to be a vibrant area of research. rsc.orgrsc.orgresearchgate.netrsc.org

Radical-Based Cyclizations and Other Advanced Transformations

The construction of sterically complex natural products like this compound necessitates the use of powerful and advanced chemical transformations. While radical-mediated reactions, particularly cyclizations, represent a significant tool in modern organic synthesis for creating intricate molecular architectures, the documented total syntheses of this compound (also referred to as 14-hydroxyaflavinine under a unified numbering system) have prominently featured other classes of advanced transformations. researchgate.netnumberanalytics.comrsc.org Specifically, cationic cyclization strategies have proven instrumental.

A landmark total synthesis of 14-hydroxyaflavinine utilized an aluminum triiodide (AlI₃)-promoted alkyne Prins cyclization as a key step. researchgate.net This reaction was crucial for assembling the sterically congested polycyclic ether framework of the molecule from a common tricyclic acetal (B89532) precursor. researchgate.net This type of reaction involves the generation of a carbocation, which then undergoes cyclization, demonstrating a powerful alternative to radical-based methods for this particular molecular target. scispace.com

Another critical advanced transformation employed in the synthesis was a Stille−Migita coupling. This cross-coupling reaction was essential for furnishing the tetra-substituted olefin component of the molecule, a significant challenge in its construction. researchgate.net The synthesis also involved a late-stage reductive cleavage of an allylic C-O bond to arrive at the final natural product. researchgate.net These selected transformations highlight a synthesis strategy that relies on a combination of organometallic cross-coupling and ionic cyclizations to overcome the significant steric and stereochemical hurdles presented by the this compound scaffold.

| Transformation | Purpose in Synthesis | Key Reagents | Reference |

| Alkyne Prins Cyclization | Construction of the key polycyclic ether framework | AlI₃ | researchgate.net |

| Stille−Migita Coupling | Formation of the tetra-substituted olefin | Palladium catalyst | researchgate.net |

| Cationic Cyclization | Assembly of the highly substituted A and B rings in a related congener | MsOH, BF₃·OEt₂ | acs.org |

Semi-Synthesis and Derivatization Approaches for Analog Generation

Semi-synthesis is a powerful strategy in medicinal chemistry that utilizes a readily available natural product as a starting scaffold for chemical modifications. numberanalytics.com This approach combines the structural complexity of a natural isolate with the flexibility of synthetic chemistry to produce novel analogs with potentially enhanced or modified biological activities. numberanalytics.com Since this compound is a metabolite isolated from fungi such as Aspergillus flavus and Tricladium sp., it is a suitable candidate for semi-synthetic derivatization. ajchem-b.comacs.orgresearchgate.net

The generation of this compound analogs would involve the targeted chemical modification of its existing functional groups. Common derivatization reactions can be applied to alter the molecule's properties. numberanalytics.com The structure of this compound offers several sites for such modifications:

The C20-Hydroxyl Group: This secondary alcohol is a prime target for oxidation to a ketone, or for esterification and etherification reactions to introduce a variety of substituents. These changes would alter the polarity and hydrogen-bonding capability of this region of the molecule.

The Indole N-H: The nitrogen of the indole ring can be alkylated or acylated to introduce new groups, which could influence the molecule's electronic properties and interactions with biological targets.

The Indole Ring: The indole nucleus itself can be subjected to electrophilic substitution reactions, such as halogenation or nitration, although controlling the regioselectivity could be challenging.

The Alkene Moiety: The double bond within the polycyclic system could potentially undergo reactions such as hydrogenation or epoxidation to create saturated or oxidized analogs, respectively.

These semi-synthetic modifications allow for a systematic exploration of the structure-activity relationship of the aflavinine scaffold, potentially leading to the development of new chemical probes or therapeutic leads. numberanalytics.comnumberanalytics.com

| Potential Derivatization Reaction | Target Functional Group | Potential Outcome |

| Oxidation (e.g., with PCC, DMP) | C20-Hydroxyl | 20-Oxoaflavinine analog |

| Esterification (e.g., with Ac₂O, Pyridine) | C20-Hydroxyl | 20-Acetoxyaflavinine analog |

| Alkylation (e.g., with MeI, NaH) | Indole N-H | N-Methyl-20-hydroxyaflavinine analog |

| Electrophilic Bromination (e.g., with NBS) | Indole Ring | Bromo-20-hydroxyaflavinine analog |

Advanced Spectroscopic and Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D and 2D NMR Techniques for Structural Delineation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules like 20-Hydroxyaflavinine. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to fully assign the proton (¹H) and carbon (¹³C) signals and thus delineate the compound's complex architecture. emerypharma.comgu.se

The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides critical information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (splitting patterns), and the relative number of protons of each type (integration). libretexts.org The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. magritek.com For 14-hydroxyaflavinine (this compound), ¹H and ¹³C NMR data have been instrumental in its identification. mdpi.com

Due to the structural complexity and potential for signal overlap in 1D spectra, 2D NMR techniques are essential for unambiguous assignments. nih.gov These experiments spread the NMR signals into a second dimension, resolving overlapping peaks and revealing correlations between nuclei. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is fundamental for tracing out proton-proton spin systems within the molecule, helping to piece together fragments of the structure. gu.se

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of which protons are bonded to which carbons. gu.se

Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). gu.se HMBC is crucial for connecting the structural fragments identified by COSY and for identifying quaternary carbons (carbons with no attached protons), which are not observed in HSQC spectra. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry of the molecule.

The combined interpretation of these spectra allows for the complete assignment of all proton and carbon signals, leading to the elucidation of the planar structure of this compound. acs.org

| NMR Experiment | Type | Primary Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts, multiplicities, coupling constants, and integrations. | emerypharma.comlibretexts.org |

| ¹³C NMR | 1D | Number and chemical environment of carbon atoms. | magritek.com |

| COSY | 2D | ¹H-¹H spin-spin coupling correlations; identifies adjacent protons. | gu.senih.gov |

| HSQC | 2D | Direct one-bond ¹H-¹³C correlations. | gu.seacs.org |

| HMBC | 2D | Long-range (2-4 bond) ¹H-¹³C correlations; connects structural fragments. | nih.govacs.org |

| NOESY | 2D | Through-space correlations between protons; determines relative stereochemistry. | gu.seacs.org |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, ESI-MS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural insights through fragmentation analysis. bioanalysis-zone.com For natural products like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with high-resolution mass analyzers. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the unambiguous determination of the elemental composition, and thus the molecular formula. broadinstitute.org For 14-hydroxyaflavinine (this compound), its molecular formula of C₂₈H₃₉NO₂ was confirmed using ESI-MS, which showed a sodium adduct ion [M+Na]⁺ at an m/z of 444.2. mdpi.com

Tandem Mass Spectrometry (MS/MS): Also known as MS², tandem mass spectrometry involves selecting a specific ion (a precursor ion) from the initial MS scan and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a known compound or to help elucidate the structure of a novel one. This technique is invaluable for distinguishing between isomers that have the same molecular formula but different atomic arrangements. wikipedia.org

| Technique | Information Provided | Finding for this compound | Reference |

|---|---|---|---|

| ESI-MS | Molecular Ion Detection | Observed as the sodium adduct [M+Na]⁺ at m/z 444.2. | mdpi.com |

| HRMS | Molecular Formula Determination | C₂₈H₃₉NO₂ | mdpi.comnih.gov |

| MS/MS | Structural Fragmentation Pattern | Provides characteristic fragments to confirm the molecular backbone. | wikipedia.org |

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis (e.g., HPLC-DAD, LC-MS, Flash Chromatography, PTLC)

Chromatographic techniques are essential for the isolation of this compound from complex natural sources, such as fungal extracts, and for its purification and quantification. researchgate.net The process typically involves a multi-step approach, starting with cruder separation methods and progressing to high-resolution techniques. rsc.org

Flash Chromatography and Column Chromatography: These are preparative techniques used for the initial separation of crude extracts. column-chromatography.com The extract is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is passed through to separate the components based on their differing polarities. column-chromatography.com This allows for the fractionation of the extract into simpler mixtures.

Preparative Thin-Layer Chromatography (PTLC): PTLC can be used for the small-scale purification of compounds from the fractions obtained via column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and for quantitative analysis. chromatographyonline.com When equipped with a Diode-Array Detector (DAD), HPLC-DAD allows for the detection and characterization of compounds based on their UV-Vis absorption spectra. measurlabs.commdpi.com This method is used to assess the purity of the isolated compound and to quantify its presence in an extract. measurlabs.com For indole (B1671886) diterpenes related to this compound, HPLC-DAD analysis has been used to view the chromatographic profile of fungal extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.gov LC-MS is invaluable for analyzing complex mixtures, allowing for the tentative identification of compounds within an extract based on their retention time and mass-to-charge ratio, even before isolation. nih.gov

X-ray Crystallography for Elucidation of Absolute Configuration

While NMR and MS can define the planar structure and molecular formula of this compound, they often cannot unambiguously determine its absolute configuration—the precise three-dimensional arrangement of its atoms at chiral centers. researchgate.net Single-crystal X-ray crystallography is the gold standard for this purpose. nih.gov

The technique involves irradiating a high-quality single crystal of the compound with an X-ray beam. researchgate.net The way the crystal diffracts the X-rays provides a detailed electron density map, from which the exact position of every atom in the crystal lattice can be determined. nih.gov This analysis yields the molecule's complete 3D structure and, through the analysis of anomalous scattering, can determine its absolute stereochemistry without ambiguity. mit.edu

While a specific crystal structure for this compound is not detailed in the provided search results, the absolute configuration of the closely related compound dihydroxyaflavinin was successfully determined using single-crystal X-ray diffraction, highlighting the applicability and importance of this method for the aflavinine class of indole diterpenes. mdpi.com

Biological Activities and Mechanistic Studies Preclinical Focus

Anti-insectant Activity and Underlying Biological Mechanisms

20-Hydroxyaflavinine, also referred to as 14-hydroxyaflavinine in some numbering systems, has demonstrated significant anti-insectant properties. frontiersin.orgresearchgate.net It is one of the aflavinine-type indole-diterpenoid metabolites produced by the fungus Aspergillus flavus. frontiersin.orgresearchgate.net The primary mechanism observed is feeding deterrence. When incorporated into the diet of the fungus-eating beetle, Carpophilus hemipterus, at concentrations equivalent to those found in the sclerotia of A. flavus (200-600 ppm), near-complete feeding rejection was observed. researchgate.net This potent activity highlights its role as a defensive chemical for the fungus. researchgate.net

Enzyme Inhibition Profiling

Recent studies have begun to explore the interaction of this compound and its analogs with key metabolic targets, revealing previously unknown inhibitory activities. nih.gov

While the ability of aflavinines to inhibit α-glucosidase was previously unreported, a 2023 study on indole (B1671886) diterpenes from Aspergillus flavus GZWMJZ-288 investigated this potential. nih.gov In this study, an analog of this compound, specifically 14-eoi-14-hydroxy-10,23-dihydro-24,25-dehydroaflavinine (compound 5 in the study), exhibited significant inhibitory activity against α-glucosidase. nih.gov It showed an IC₅₀ value of 29.22 ± 0.83 µM, which was noted to be 13 times more potent than the pharmaceutical standard, acarbose. nih.gov The same study did not report α-glucosidase inhibitory data for this compound itself. nih.gov

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter for intestinal cholesterol absorption and a target for hypercholesterolemia therapies. nih.govmdpi.comnih.gov A recent investigation into aflavinine analogs was the first to report their interaction with NPC1L1. nih.gov The study assessed the binding potential of several compounds, including this compound (referred to as compound 6). The results demonstrated that this compound binds effectively to NPC1L1. nih.gov Notably, its binding ability was found to be stronger than that of ezetimibe, an approved NPC1L1 inhibitor, at the tested concentration. nih.gov

| Compound | Target | Concentration | Binding Comparison | Source |

|---|---|---|---|---|

| This compound | NPC1L1 | 10 µM | Stronger binding ability than Ezetimibe | nih.gov |

| Ezetimibe | NPC1L1 | 10 µM | Reference Inhibitor | nih.gov |

α-Glucosidase Inhibitory Activity and Kinetic Mechanisms

Broader Biological Effects within the Indole Diterpenoid Class (e.g., Antiviral, Antimicrobial, Ion Channel Modulation)

Indole diterpenoids, the chemical class to which this compound belongs, are recognized for a wide array of biological activities. mdpi.comresearchgate.net These fungal secondary metabolites have structures derived from the fusion of a diterpene skeleton and an indole moiety. frontiersin.org Research on various members of this class has identified numerous effects, including:

Antibacterial activity : A new indole-diterpenoid isolated from Aspergillus flavus demonstrated antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 20.5 μM. mdpi.comnih.gov

Antiviral activity : Previous studies on indole diterpenoids from a marine fungus, Penicillium camemberti, revealed anti-H1N1 activity. researchgate.net

Cytotoxicity : Indole diterpenes have shown weak to moderate cytotoxic effects against human cancer cell lines such as MCF-7 and A549. mdpi.comresearchgate.net

Tremorgenic toxicity : Certain indole-diterpenoids, like aflatrem (B161629), are known for their potent neurotoxic and tremorgenic effects. frontiersin.orgresearchgate.net

Target Identification and Pathway Perturbation Analyses (e.g., in silico docking studies, molecular dynamics simulations)

To elucidate the interaction between this compound and its molecular targets, in silico studies have been employed. nih.gov Molecular docking analyses were performed to understand the binding mode of this compound with the cholesterol transporter NPC1L1. nih.gov The docking results indicated a strong binding affinity. nih.gov These computational methods are crucial for visualizing the interactions at a molecular level and predicting how the compound fits into the active or allosteric sites of a protein. ebsco.comfrontiersin.org Such simulations help rationalize the observed biological activity and guide the development of lead compounds. nih.govebsco.com

Preclinical Assessment in Animal Models (e.g., Insecticidal Efficacy)

The insecticidal efficacy of this compound has been evaluated in a preclinical animal model. researchgate.net The study used the fungus-eating beetle, Carpophilus hemipterus, to assess the compound's anti-feedant properties. researchgate.net This assessment serves as a direct measure of its potential as an insect control agent.

| Compound | Animal Model | Dietary Concentration | Observed Effect | Source |

|---|---|---|---|---|

| This compound | Carpophilus hemipterus (Fungus-eating beetle) | 200-600 ppm | Almost complete feeding deterrence | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Chemical Modification of 20-Hydroxyaflavinine Scaffolds

Systematic chemical modification of the this compound scaffold is a key strategy to probe its structure-activity relationships (SAR). This involves the targeted alteration of different parts of the molecule to observe the resulting changes in biological activity. The core structure of aflavinine-type indole (B1671886) diterpenoids, which includes this compound, consists of a complex polycyclic system derived from an indole ring and a diterpene skeleton. nih.gov

Modifications can be introduced at various positions on the aflavinine scaffold. For instance, the hydroxyl group at the C-20 position is a key feature of this compound. Studies on related aflavinine analogs have shown that the presence and position of hydroxyl groups can significantly influence bioactivity. nih.govajchem-b.com For example, the presence of additional hydroxyl groups, as seen in 20,25-dihydroxyaflavinine, can alter the compound's anti-insectan properties. nih.gov

Chemical modifications are not limited to the addition or removal of functional groups. Alterations to the core ring structure, such as the introduction of unsaturation or changes in stereochemistry, are also important areas of investigation. ajchem-b.comresearchgate.net These modifications can be achieved through various synthetic chemistry techniques, allowing for the creation of a library of analogs with diverse structural features. mdpi.comnih.gov The goal of these systematic modifications is to build a comprehensive understanding of which parts of the this compound molecule are essential for its activity and which can be altered to enhance its desired properties. researchgate.netnih.gov

Identification of Pharmacophoric Elements and Key Structural Determinants for Specific Biological Activities

Identifying the pharmacophoric elements of this compound is essential for understanding its interaction with biological targets. A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. nih.gov For this compound and its analogs, key structural determinants for activities like anti-insect and enzyme inhibitory effects are of particular interest. ajchem-b.comnih.gov

Studies on various aflavinine analogs have revealed other important structural features. For example, the degree of saturation in the diterpene rings and the presence of other functional groups can modulate activity. nih.govajchem-b.com The anti-insect activity of some aflavinine derivatives has been linked to specific substitutions on the indole ring and the diterpene framework. ajchem-b.com By comparing the structures and activities of a range of natural and synthetic analogs, researchers can piece together the essential pharmacophoric elements required for a particular biological response. nih.govnih.gov

Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR, Molecular Docking)

Computational methods play a vital role in modern drug discovery and are increasingly applied to the study of natural products like this compound. nih.govnih.gov These approaches, including Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR, and molecular docking, provide valuable insights into the SAR of these complex molecules. nih.govmdpi.com

Quantitative Structure-Activity Relationships (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds based on their structural properties. nih.govresearchgate.net These models use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. wikipedia.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the QSAR concept into three dimensions. mdpi.com These techniques generate 3D grid-based representations of the molecules and correlate the steric and electrostatic fields with biological activity. mdpi.com This provides a more detailed picture of how the shape and electronic properties of the this compound scaffold influence its interactions with a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ru.nlnih.govijsrtjournal.com In the context of this compound, docking studies can be used to model its interaction with specific protein targets. nih.govnih.gov For example, the binding mode of aflavinine analogs to enzymes like α-glucosidase and NPC1L1 has been investigated using molecular docking to understand the molecular basis of their inhibitory activity. nih.gov These simulations can reveal key amino acid residues involved in the binding and highlight important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors. nih.govnih.gov

Design and Synthesis of this compound Analogs with Enhanced or Modulated Bioactivity

The insights gained from SAR studies and computational modeling are instrumental in the rational design and synthesis of novel this compound analogs with improved or altered biological activities. nih.govnih.govknowthecause.com The goal is to create new molecules that are more potent, more selective, or have other desirable properties compared to the natural product. nih.gov

The design process often begins with the identification of a lead compound, which could be this compound itself or another active analog. ajchem-b.comresearchgate.net Based on the established SAR, specific modifications are proposed to enhance its activity. For example, if a particular hydroxyl group is found to be crucial for binding, analogs might be designed to optimize its position or introduce other groups that can form similar interactions. nih.gov

The synthesis of these designed analogs often presents a significant chemical challenge due to the complexity of the aflavinine scaffold. researchgate.net Total synthesis approaches have been developed for some aflavinine-type molecules, providing a route to access not only the natural products but also a wide range of rationally designed analogs. researchgate.net These synthetic strategies often involve intricate multi-step sequences to construct the complex polycyclic core and introduce the desired functional groups. researchgate.net

Future Research Directions and Potential Applications

Advanced Elucidation of Remaining Biosynthetic Steps and Characterization of Novel Enzymes

The biosynthesis of indole (B1671886) diterpenoids like 20-hydroxyaflavinine is a complex process involving a series of enzymatic reactions. biosynth.com While the general precursor, 3-geranylgeranylindole (3-GGI), is known, the specific enzymes and intermediate steps leading to the final structure of this compound are not fully understood. rhhz.net Future research will focus on identifying and characterizing the novel enzymes responsible for the intricate cyclizations, oxidations, and other modifications. u-tokyo.ac.jp

Recent advancements in genomics and proteomics can be leveraged to identify the genes within the biosynthetic gene cluster of Aspergillus flavus that encode these enzymes. niu.edu Techniques such as gene knockout studies and heterologous expression of candidate genes in model organisms can confirm their function. nih.govnih.gov The discovery of these novel enzymes, which may include unique cytochrome P450 monooxygenases, dioxygenases, and transferases, will not only complete our understanding of this compound's biosynthesis but also expand the toolbox of biocatalysts available for synthetic biology. nih.govfrontiersin.orgfrontiersin.org For instance, understanding the specific hydroxylase that introduces the C-20 hydroxyl group is a critical missing piece of the puzzle. researchgate.net

Furthermore, investigating the potential for enzyme-enzyme interactions and the formation of multi-enzyme complexes, or "metabolons," could reveal how the efficiency and specificity of the biosynthetic pathway are controlled. frontiersin.org This knowledge is crucial for any future attempts at bio-engineering strains for enhanced production.

Development of Scalable and Sustainable Synthetic Routes for Commercial Production

The natural production of this compound by fungal fermentation is often low-yielding, making it impractical for commercial-scale production. biosynth.com Therefore, a significant area of future research is the development of scalable and sustainable synthetic routes. This can be approached through both total chemical synthesis and chemoenzymatic strategies.

A more promising approach lies in chemoenzymatic synthesis, which combines the efficiency of chemical reactions with the high selectivity of biocatalysis. nih.govbeilstein-journals.org By identifying and harnessing the key biosynthetic enzymes from Aspergillus flavus, researchers can develop greener and more efficient synthetic pathways. numberanalytics.commdpi.com For example, using a readily available chemical precursor, specific enzymes could be employed to perform key stereoselective transformations, significantly reducing the number of steps and the environmental impact. nih.gov The development of continuous flow processes could further enhance the efficiency and scalability of these synthetic routes. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Advantages | Disadvantages | Key Research Focus |

| Total Chemical Synthesis | High purity and control. | Many steps, low overall yield, harsh conditions. nih.gov | Developing more efficient and convergent synthetic pathways. acs.org |

| Fermentation | Natural production route. | Low yield, difficult to scale up. biosynth.com | Strain improvement and optimization of fermentation conditions. |

| Chemoenzymatic Synthesis | Fewer steps, high selectivity, greener process. nih.gov | Requires identification and production of key enzymes. | Discovery and engineering of biosynthetic enzymes. nih.govbeilstein-journals.org |

Exploration of Novel Biological Targets and Mechanistic Insights (Preclinical)

While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and mechanisms of action is still lacking. targetmol.com Future preclinical research will be crucial to uncover its full therapeutic potential. Initial studies suggest interactions with various cellular signaling pathways. biosynth.com

A key area of investigation will be its potential as an inhibitor of specific enzymes or protein-protein interactions. Given its structural complexity, it may possess high specificity for its targets, potentially leading to fewer off-target effects. Computational modeling and high-throughput screening can be employed to identify potential binding partners. researchgate.net

Furthermore, exploring its effects on cellular processes such as autophagy, apoptosis, and cell cycle regulation could reveal novel therapeutic applications in areas like oncology or neurodegenerative diseases. pnas.org For instance, related indole terpenoids have shown activity in modulating autophagy. pnas.org Mechanistic studies using advanced cell and molecular biology techniques will be essential to validate these findings and elucidate the precise pathways involved.

Applications in Agrochemicals and Biopesticides

The insecticidal and antifeedant properties of indole diterpenoids, including this compound, make them promising candidates for the development of novel agrochemicals and biopesticides. rhhz.netresearchgate.net There is a growing demand for effective and environmentally friendly alternatives to conventional chemical pesticides. windows.netbiobest.com

Research in this area will focus on several key aspects. Firstly, determining the spectrum of activity of this compound against a range of agricultural pests is necessary. ukchemicalsuppliers.co.uk This includes not only insects but also potentially fungal plant pathogens. nih.govfftc.org.tw Secondly, understanding its mode of action in insects is crucial for developing effective formulations and managing potential resistance. ukchemicalsuppliers.co.uk

The development of stable and effective formulations is another critical research direction. ijcmas.com This could involve microencapsulation or the use of adjuvants to enhance its stability and efficacy in the field. nih.gov Granular formulations could be suitable for soil application to control soil-borne pests. ijcmas.com As a naturally derived compound, this compound has the potential to be a more biodegradable and less harmful alternative to synthetic pesticides, contributing to more sustainable agricultural practices. nih.govfftc.org.tw

Innovation in Analytical and Detection Methodologies for Complex Matrices

The ability to accurately detect and quantify this compound in complex matrices such as food, feed, and environmental samples is essential for both research and potential regulatory purposes. lmaleidykla.lt Future research will focus on developing more sensitive, rapid, and robust analytical methods.

Currently, methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are used for the identification of related compounds. researchgate.net Innovations in this area could involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and lower detection limits. mdpi.com The development of specific antibodies for use in immunoassays, such as ELISA, could provide a rapid and cost-effective screening tool. cdc.gov

Furthermore, there is a need for improved sample preparation techniques to efficiently extract and clean up this compound from complex matrices, minimizing interference and improving analytical accuracy. mdpi.comcdc.gov The development of standardized analytical methods will be crucial for quality control in any future commercial production and for monitoring its presence in agricultural commodities. epa.govreachonline.eu

Q & A

Q. What are the key structural characteristics of 20-Hydroxyaflavinine, and how do they differ from its parent compound, Aflavinine?

Answer: this compound (2) is structurally analogous to Aflavinine (1), sharing a fused cyclohexane-phenanthrene skeleton. The critical distinction lies in the hydroxyl (-OH) substitution at the C-20 position (R=OH) compared to Aflavinine (R=H) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy for proton and carbon assignments, coupled with mass spectrometry (MS) to verify molecular weight. Researchers should compare spectral data (e.g., δ values for C-20 in ¹³C-NMR) with literature and synthesize reference standards for validation .

Q. What experimental protocols are recommended for synthesizing this compound, and how can purity be ensured?

Answer: Synthesis typically involves hydroxylation of Aflavinine via regioselective oxidation. A stepwise approach includes:

Precursor preparation : Isolate Aflavinine from natural sources or synthesize via established routes.

Hydroxylation : Use oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled pH and temperature.

Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization.

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) and ≥95% purity threshold. Full characterization (NMR, IR, MS) is mandatory for novel derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

Answer:

- ¹H/¹³C-NMR : Resolve spin-spin coupling and substituent effects (e.g., hydroxylation shifts C-20 δ by ~5 ppm).

- IR Spectroscopy : Confirm hydroxyl presence via O-H stretching (3200–3600 cm⁻¹).

- MS : Use high-resolution MS (HRMS) for exact mass validation.

Discrepancies (e.g., unexpected peaks) require cross-validation with synthetic controls, literature comparisons, and statistical analysis of spectral reproducibility. Document anomalies in supplementary materials with error margins .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound while addressing conflicting data in existing studies?

Answer: Conflicting bioactivity reports (e.g., antimicrobial vs. inactive results) may stem from:

- Variable assay conditions (e.g., bacterial strains, solvent polarity).

- Purity inconsistencies (e.g., undetected isomers).

Methodological steps :

Standardize assays : Use ATCC microbial strains and uniform solvent systems (DMSO concentration ≤1%).

Dose-response analysis : Calculate IC₅₀/EC₅₀ values with triplicate experiments and positive/negative controls.

Purity validation : Re-test compounds with ≥98% HPLC purity.

Mechanistic studies : Pair bioassays with molecular docking to identify binding targets (e.g., enzyme active sites).

Report limitations (e.g., cytotoxicity thresholds) and use funnel plots to assess publication bias .

Q. What strategies are recommended for resolving contradictions in the stereochemical configuration of this compound derivatives?

Answer: Stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl orientation) require:

X-ray crystallography : Resolve absolute configuration via single-crystal analysis.

Circular dichroism (CD) : Compare experimental spectra with computational predictions (TDDFT).

Dynamic NMR : Detect conformational exchange broadening in variable-temperature studies.

If contradictions persist, perform enantioselective synthesis with chiral catalysts (e.g., Sharpless epoxidation) and validate via chiral HPLC .

Q. How can computational methods enhance the study of this compound’s physicochemical properties and reactivity?

Answer:

- DFT calculations : Predict redox potentials, pKa values, and reactive sites (e.g., Fukui indices).

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. lipid bilayer environments).

- QSAR modeling : Corstruct quantitative structure-activity relationships using descriptors like logP and HOMO-LUMO gaps.

Validate models with experimental data (e.g., measured logP vs. predicted) and report confidence intervals. Use software suites (Gaussian, AMBER) with peer-reviewed parameters .

Data Analysis & Reporting

Q. What statistical approaches are critical for analyzing dose-response data in this compound bioassays?

Answer:

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).

- Bland-Altman plots : Assess inter-lab reproducibility.

Include raw data in supplementary tables with metadata (e.g., instrument calibration dates). Address outliers via Grubbs’ test and sensitivity analyses .

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

Answer: Per journal guidelines (e.g., Medicinal Chemistry Research):

- Synthetic procedures : Step-by-step protocols with reagent LOT numbers.

- Spectra : Annotated NMR/MS files in accessible formats (PDF, .jdx).

- Bioassay data : Raw absorbance/fluorescence readings and statistical code (R/Python scripts).

Use persistent identifiers (DOIs) for datasets and cite all software tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.